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3-Cyano-4-isobutoxybenzoic acid

Catalog No.
S806945
CAS No.
528607-60-5
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-4-isobutoxybenzoic acid

CAS Number

528607-60-5

Product Name

3-Cyano-4-isobutoxybenzoic acid

IUPAC Name

3-cyano-4-(2-methylpropoxy)benzoic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15)

InChI Key

NPSZYDWVXISOEH-UHFFFAOYSA-N

SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N

Synthetic Biology

Scientific Field: Synthetic Biology Application Summary: In synthetic biology, 3-Cyano-4-isobutoxybenzoic acid is utilized as a building block for synthesizing complex molecules. Its cyano and carboxylic acid functional groups make it versatile for cross-coupling reactions . Experimental Methods: The compound is often used in conjunction with catalysts like palladium or nickel to facilitate carbon-carbon or carbon-nitrogen bond formation. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the reaction outcomes. Results and Outcomes: The use of this compound has led to the synthesis of various bioactive molecules with potential pharmaceutical applications. Yields vary depending on the specific reactions, but the compound’s reactivity generally results in high-efficiency synthesis.

Chemical Synthesis

Scientific Field: Chemical Synthesis Application Summary: 3-Cyano-4-isobutoxybenzoic acid serves as an intermediate in the synthesis of heterocyclic compounds, which are crucial in drug development . Experimental Methods: It undergoes condensation reactions under controlled temperatures and pH conditions. The process is monitored using spectroscopic methods to ensure the purity of the product. Results and Outcomes: The synthesis processes have been optimized to achieve higher purity and yield, with some reactions reaching over 90% purity after purification steps.

Material Science

Scientific Field: Material Science Application Summary: This compound is investigated for its potential use in creating new polymeric materials with enhanced properties . Experimental Methods: Polymerization reactions involving 3-Cyano-4-isobutoxybenzoic acid are carried out, and the resulting materials are tested for thermal stability, mechanical strength, and chemical resistance. Results and Outcomes: Preliminary results show that incorporating this compound into polymers can lead to materials with improved performance characteristics suitable for industrial applications.

Environmental Science

Scientific Field: Environmental Science Application Summary: The environmental impact of 3-Cyano-4-isobutoxybenzoic acid is assessed, particularly its biodegradability and toxicity . Experimental Methods: Standardized tests such as the OECD 301 series are used to evaluate the biodegradation in water, and ecotoxicological studies determine its effects on aquatic life. Results and Outcomes: The compound exhibits moderate biodegradability, and its toxicity profile suggests it poses low risk to aquatic organisms at typical exposure levels.

Bioengineering

Scientific Field: Bioengineering Application Summary: In bioengineering, 3-Cyano-4-isobutoxybenzoic acid is explored for its use in tissue engineering scaffolds . Experimental Methods: The acid is incorporated into biocompatible scaffolds, and cell culture studies are conducted to assess cell adhesion and proliferation. Results and Outcomes: The scaffolds containing the compound have shown to support cell growth, indicating its potential for use in regenerative medicine.

Medical Research

Scientific Field: Medical Research Application Summary: Research into the medicinal properties of 3-Cyano-4-isobutoxybenzoic acid includes its role as a precursor in the synthesis of Febuxostat, a gout medication . Experimental Methods: The compound is used in multi-step synthesis processes, and the final product’s efficacy is tested through clinical trials. Results and Outcomes: As a precursor, it has been instrumental in the production of Febuxostat, which has proven effective in reducing uric acid levels in patients with gout.

Pharmacology

Scientific Field: Pharmacology Application Summary: This compound is studied for its pharmacokinetics and metabolic pathways in the development of new drugs . Experimental Methods: Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to track its transformation and interaction with biological systems. Results and Outcomes: The studies have provided insights into the compound’s metabolic stability and its potential as a prodrug, which could lead to the development of new therapeutic agents.

Analytical Chemistry

Scientific Field: Analytical Chemistry Application Summary: In analytical chemistry, 3-Cyano-4-isobutoxybenzoic acid is used as a standard for calibrating instruments and validating analytical methods . Experimental Methods: It is used in quantitative analysis by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Results and Outcomes: The use of this compound has led to the development of more accurate and reliable analytical techniques, enhancing the precision of chemical analysis.

Agrochemistry

Scientific Field: Agrochemistry Application Summary: The compound’s role in the synthesis of agrochemicals, such as herbicides and pesticides, is explored to improve crop protection . Experimental Methods: It is incorporated into various formulations and tested for efficacy against a range of agricultural pests and diseases. Results and Outcomes: Preliminary tests show promising results in controlling specific pests, potentially leading to more effective agrochemical products.

Nanotechnology

Scientific Field: Nanotechnology Application Summary: 3-Cyano-4-isobutoxybenzoic acid is investigated for its use in the synthesis of nanomaterials with unique properties . Experimental Methods: The compound is used in the preparation of nanoparticles and nanocomposites, followed by characterization using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM). Results and Outcomes: The resulting nanomaterials exhibit novel optical, electrical, and mechanical properties, which could be harnessed for various technological applications.

Cosmetics Industry

Scientific Field: Cosmetics Industry Application Summary: This acid is evaluated for its potential use in cosmetic formulations, particularly in skin care products . Experimental Methods: It is tested for dermal compatibility and efficacy in improving skin texture and appearance. Results and Outcomes: Studies indicate that it may have beneficial effects on skin health, leading to its potential inclusion in cosmetic products.

Food Science

Scientific Field: Food Science Application Summary: The compound is examined for its preservative qualities and its impact on the shelf life of food products . Experimental Methods: Food samples containing the compound are subjected to accelerated aging tests to assess their preservation efficacy. Results and Outcomes: The tests suggest that 3-Cyano-4-isobutoxybenzoic acid could extend the shelf life of certain food items without compromising safety or taste.

3-Cyano-4-isobutoxybenzoic acid is an organic compound characterized by its benzoic acid structure, featuring a cyano group and an isobutoxy substituent. The molecular formula for this compound is C12H13NO3C_{12}H_{13}NO_3, and it has a molecular weight of approximately 219.24 g/mol. The presence of the cyano group (-C≡N) introduces notable reactivity, while the isobutoxy group (-O-C(CH_3)_2) enhances its solubility in organic solvents, making it a versatile compound in synthetic and pharmaceutical chemistry.

The primary mechanism of action of 3-Cyano-4-isobutoxybenzoic acid is not yet established. Research suggests its role lies in serving as a precursor for the synthesis of cyanoaryloxadiazolyl-substituted nitrogen heterocycles []. These heterocycles are then investigated for their ability to modulate S1P receptors. The specific interaction of these derived compounds with S1P receptors and their downstream effects require further investigation [].

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it reactive towards various nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The cyano group can be reduced to an amine under suitable conditions, which can lead to derivatives with different biological activities.

These reactions expand the potential applications of 3-cyano-4-isobutoxybenzoic acid in drug development and materials science.

Synthesis of 3-cyano-4-isobutoxybenzoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with p-nitrobenzonitrile or other benzonitrile derivatives.
  • Cyanation Reaction: A cyanating reagent is introduced to form the cyano group.
  • Alkylation: Isobutyl bromide or a similar alkylating agent is used to introduce the isobutoxy group.
  • Purification: The product is purified using recrystallization techniques or chromatography to obtain high-purity compounds.

For example, one method involves reacting 4-isobutyl-1,3-phthalonitrile with ammonium sulfide in an organic solvent to yield the desired compound .

3-Cyano-4-isobutoxybenzoic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as a precursor for biologically active compounds or therapeutic agents.
  • Agriculture: Compounds with similar structures are explored for use as herbicides or pesticides.
  • Material Science: Its derivatives could be utilized in the development of polymers or specialty chemicals due to their unique properties.

Several compounds share structural similarities with 3-cyano-4-isobutoxybenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Cyano-4-methoxybenzoic acidMethoxy group instead of isobutoxyDifferent solubility and reactivity
3-Cyano-4-isopropoxybenzoic acidIsopropoxy groupPotentially different biological activity
4-Cyano-3-isobutoxybenzoic acidCyano group at position 4Different electronic properties
2-Cyano-4-isobutoxybenzoic acidCyano group at position 2Altered sterics affecting reactivity

The presence of different alkyl groups (isobutoxy vs. methoxy) significantly influences the solubility, reactivity, and potential applications of these compounds, making each unique despite their structural similarities.

XLogP3

2.7

Wikipedia

3-Cyano-4-(2-methylpropoxy)benzoic acid

Dates

Last modified: 08-16-2023

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